[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol
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Overview
Description
[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol is a chemical compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol It is characterized by the presence of a cyclopropyl ring, a dimethylamino group, and a methanethiol group
Scientific Research Applications
[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol typically involves the reaction of cyclopropylmethanol with dimethylamine and subsequent thiolation. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropylmethanol intermediate . The thiolation step can be achieved using reagents like hydrogen sulfide or thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding cyclopropylmethane derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides, amines, or alcohols can react with the dimethylamino group under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclopropylmethane derivatives.
Substitution: Various substituted cyclopropylmethanethiol derivatives.
Mechanism of Action
The mechanism of action of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[1-[(Dimethylamino)methyl]cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[1-[(Dimethylamino)methyl]cyclopropyl]methane: Lacks the thiol group, resulting in different chemical properties.
Uniqueness
[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol is unique due to the presence of both a thiol and a dimethylamino group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopropyl]methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHUTQEFUNVRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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